

Pracinostat clinical outcomes azacitidine monotherapy

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Compound Focus: Pracinostat

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Clinical Outcomes Comparison

The table below summarizes key efficacy and safety data from major clinical trials comparing **pracinostat** combined with azacitidine versus azacitidine monotherapy (or with a placebo).

Trial Detail	Pracinostat + Azacitidine	Control (Placebo + Azacitidine)	Conclusions
	Disease: Higher-Risk MDS Phase: II Randomized [1] CR by Cycle 6: 18% Median OS: 16 months Grade ≥ 3 AEs: 98% Treatment Discontinuation (due to AEs): 20% CR by Cycle 6: 33% Median OS: 19 months Grade ≥ 3 AEs: 74% Treatment Discontinuation (due to AEs): 10% No improvement in response or survival. Higher toxicity and discontinuation rates with the combination. [1] Disease: Newly Diagnosed AML (Unfit for IC) Phase: III Randomized (PRIMULA) [2] [3] Median OS: 9.95 months Median OS: 9.95 months No overall survival benefit. Trial stopped for futility. [2] [3] Disease: Newly Diagnosed AML (Unfit for IC) Phase: II Single-Arm [4] CR/CRi Rate: 52% Median OS: 19.1 months Median PFS: 12.6 months Historical Control (Azacitidine Monotherapy): Median OS typically 6-10 months [3] Promising early results that were not confirmed in the subsequent Phase III trial. [4] 		

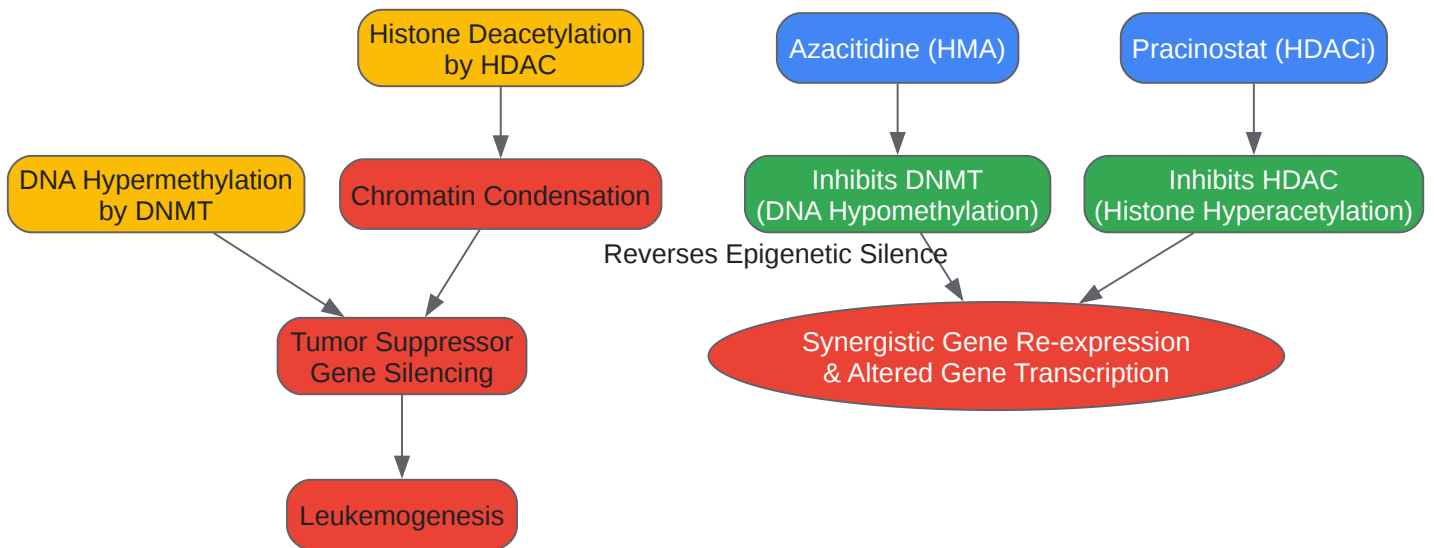
Experimental Protocol Details

The conclusions in the table above are derived from rigorous clinical trial methodologies.

- **Study Designs:** The key findings come from **randomized, double-blind, placebo-controlled trials** – considered the gold standard for evaluating therapeutic efficacy [1] [2] [3]. Patients were randomly assigned to receive either **pracinostat** plus azacitidine or a placebo plus azacitidine, with treatments stratified based on prognostic risk factors.
- **Patient Populations:**
 - **MDS Trials:** Enrolled adults with higher-risk MDS (IPSS Intermediate-2 or High-Risk) [1].
 - **AML Trials:** Enrolled older adults (e.g., ≥65 years) with newly diagnosed AML who were deemed unfit for standard intensive induction chemotherapy due to age, comorbidities, or other risk factors [2] [4].
- **Treatment Regimens:**
 - **Azacitidine:** Administered at a standard dose of 75 mg/m² subcutaneously or intravenously for 7 days, repeated in 28-day cycles [1] [4].
 - **Pracinostat/Placebo:** Administered orally at 60 mg, typically on a schedule of 3 days per week for the first 3 weeks of each cycle [1].
- **Primary Endpoints:**
 - **MDS Phase II:** Complete Response (CR) rate by cycle 6 [1].
 - **AML Phase III (PRIMUMA):** Overall Survival (OS) [2] [3].
- **Response Assessment:** Disease response was evaluated using established **International Working Group (IWG) criteria**, with bone marrow biopsies and cytogenetic assessments performed at predefined intervals [1] [4].

Mechanism of Action and Rationale

The combination of **pracinostat** and azacitidine was built on a strong scientific rationale for synergistic epigenetic therapy, as illustrated below.



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This diagram shows the complementary pathways targeted by the combination therapy.

- **Azacitidine** is a hypomethylating agent (HMA) that inhibits DNA methyltransferases (DNMT). It reverses the abnormal DNA hypermethylation that silences tumor suppressor genes [1] [3].
- **Pracinostat** is an oral pan-histone deacetylase (HDAC) inhibitor. It blocks HDACs, preventing chromatin condensation and promoting a more open, transcriptionally active state [3] [4].
- **Synergistic Rationale:** Preclinical models demonstrated that simultaneously reversing DNA methylation with an HMA and histone deacetylation with an HDAC inhibitor can **synergistically reactivate silenced genes**, leading to apoptosis, differentiation, and antitumor activity in myeloid malignancies [1] [4].

Key Interpretation and Takeaways

For researchers and drug developers, the data on **pracinostat** and azacitidine offers critical insights:

- **Promising Preclinical and Early Clinical Data Can Be Misleading:** The journey from a promising Phase II trial (showing a 52% CR/CRi rate in AML) [4] to a negative Phase III trial underscores the critical importance of **robust, randomized controlled trials** for confirming efficacy.

- **Tolerability is a Critical Success Factor:** The high rate of grade ≥ 3 adverse events and treatment discontinuations in the combination arms suggests that the **therapeutic window was narrow** [1]. Future efforts with similar combinations may require alternative dosing or scheduling to improve tolerability.
- **Context of Current Treatment:** The Phase III PRIMULA trial in AML was initiated before venetoclax combinations became standard of care [3]. The negative outcome for **pracinostat/azacitidine** reinforces the significant clinical benefit that the venetoclax-based regimens have provided for this patient population.

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References

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4. plus Pracinostat in older patients with newly diagnosed... azacitidine [pmc.ncbi.nlm.nih.gov]

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